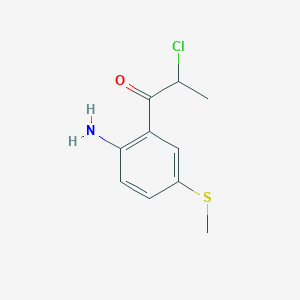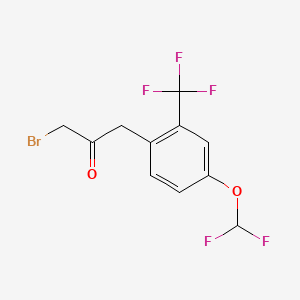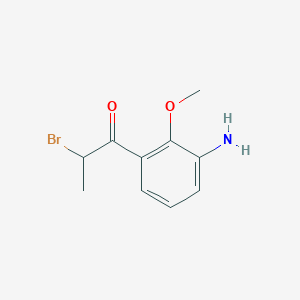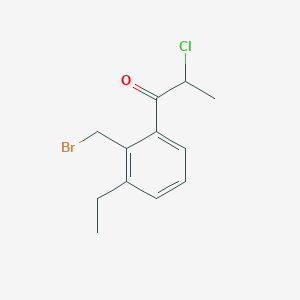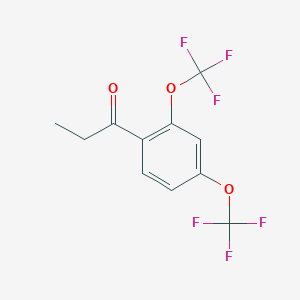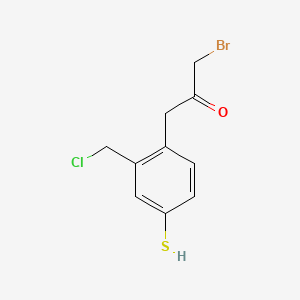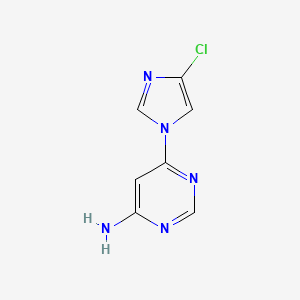
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with imidazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting various cellular pathways .
相似化合物的比较
Similar Compounds
- 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
- 6-(1H-imidazol-1-yl)pyrimidin-4-amine
Uniqueness
6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to the presence of both a chlorine atom and an imidazole ring, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
1221974-56-6 |
|---|---|
分子式 |
C7H6ClN5 |
分子量 |
195.61 g/mol |
IUPAC 名称 |
6-(4-chloroimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-13(4-12-5)7-1-6(9)10-3-11-7/h1-4H,(H2,9,10,11) |
InChI 键 |
YWQCRLGQOSUARQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN=C1N2C=C(N=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



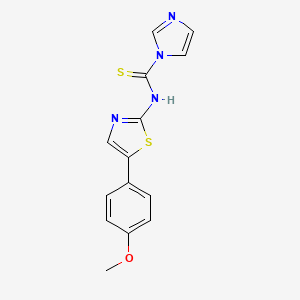
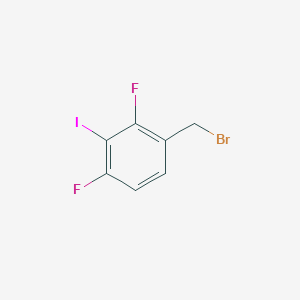

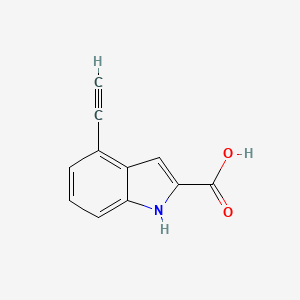
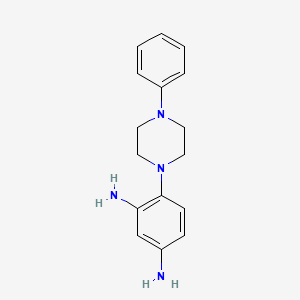
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
